molecular formula C12H20O3 B14535181 1-{3-[(1,3-Dioxolan-2-yl)methyl]-2,2-dimethylcyclobutyl}ethan-1-one CAS No. 62603-48-9

1-{3-[(1,3-Dioxolan-2-yl)methyl]-2,2-dimethylcyclobutyl}ethan-1-one

Cat. No.: B14535181
CAS No.: 62603-48-9
M. Wt: 212.28 g/mol
InChI Key: OLTQGNBCCYQGQN-UHFFFAOYSA-N
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Description

1-{3-[(1,3-Dioxolan-2-yl)methyl]-2,2-dimethylcyclobutyl}ethan-1-one is a complex organic compound featuring a cyclobutyl ring substituted with a dioxolane moiety and an ethanone group

Properties

CAS No.

62603-48-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

1-[3-(1,3-dioxolan-2-ylmethyl)-2,2-dimethylcyclobutyl]ethanone

InChI

InChI=1S/C12H20O3/c1-8(13)10-6-9(12(10,2)3)7-11-14-4-5-15-11/h9-11H,4-7H2,1-3H3

InChI Key

OLTQGNBCCYQGQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1(C)C)CC2OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(1,3-Dioxolan-2-yl)methyl]-2,2-dimethylcyclobutyl}ethan-1-one typically involves the reaction of a cyclobutyl derivative with a dioxolane precursor under controlled conditions. One common method involves the use of a cyclobutyl ketone, which undergoes a nucleophilic addition with a dioxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts such as palladium or platinum complexes can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(1,3-Dioxolan-2-yl)methyl]-2,2-dimethylcyclobutyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, where halogenated reagents can replace the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-{3-[(1,3-Dioxolan-2-yl)methyl]-2,2-dimethylcyclobutyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{3-[(1,3-Dioxolan-2-yl)methyl]-2,2-dimethylcyclobutyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dioxolane moiety can form hydrogen bonds with active sites, while the cyclobutyl ring provides steric hindrance, enhancing selectivity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cyclobutyl and ethanone groups.

    1,3-Dioxane: Another related compound with a six-membered ring, offering different steric and electronic properties.

    Cyclobutanone: Shares the cyclobutyl ring but lacks the dioxolane moiety, resulting in different reactivity and applications.

Uniqueness

1-{3-[(1,3-Dioxolan-2-yl)methyl]-2,2-dimethylcyclobutyl}ethan-1-one is unique due to its combination of a cyclobutyl ring and a dioxolane moiety, providing a distinct set of chemical and physical properties

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